molecular formula C12H13FO4 B8300071 (3-Fluoro-4-formylphenoxy)methyl butyrate

(3-Fluoro-4-formylphenoxy)methyl butyrate

Cat. No.: B8300071
M. Wt: 240.23 g/mol
InChI Key: AOMSXBCIRSQIJC-UHFFFAOYSA-N
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Description

(3-Fluoro-4-formylphenoxy)methyl butyrate is a useful research compound. Its molecular formula is C12H13FO4 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

(3-fluoro-4-formylphenoxy)methyl butanoate

InChI

InChI=1S/C12H13FO4/c1-2-3-12(15)17-8-16-10-5-4-9(7-14)11(13)6-10/h4-7H,2-3,8H2,1H3

InChI Key

AOMSXBCIRSQIJC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC1=CC(=C(C=C1)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL dry round bottom flask a were added 2-fluoro-4-hydroxybenzaldehyde (5.60 g, 40 mmol), anhydrous K2CO3 (10.6 g, 76.9 mmol) and acetone (200 mL). The mixture was stirred at room temperature for 30 minutes. To another 500 mL dry round bottom flash b were added chloromethyl butyrate (9.33 g, 61.5 mmol), KI (14.2 g, 66.6 mmol) and acetone (150 mL). This mixture was also stirred at room temperature for 30 minutes. After the solid settled down on the glassware bottom, the top yellow acetone solution in flask b was decanted into the stirring solution in the round bottom flask a. The resulting mixture was refluxed for 4 hours. Most acetone was rotary evaporated, and the residual solid was triturated with methyl tert-butyl ether (MTBE) three times (100 mL, 50 mL, 50 mL). The MTBE extract was concentrated, and the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting) to give (3-fluoro-4-formylphenoxy)methyl butyrate (6.40 g) as a colorless oil. Yield: 43%. 1H NMR (CDCl3, 300 MHz): δ=10.18 (s, 1H), 7.80 (t, J=8.7 Hz, 1H), 6.93-6.89 (m, 1H), 6.82 (dd, J=12.3, 2.1 Hz, 1H), 5.83 (s, 2H), 2.36 (t, J=7.5 Hz, 2H), 1.64 (sextet, J=7.5 Hz, 2H), 0.92 (t, J=7.5 Hz, 3H). 13C NMR (CDCl3, 75.5 MHz): δ=185.5 (d, J=6.1 Hz), 169.7 (d, J=258.8 Hz), 162.8 (d, J=12.2 Hz), 130.2 (d, J=3.7 Hz), 119.1 (d, J=8.5Hz), 112.4 (d, J=3.1 Hz), 103.5 (d, J=24.4 Hz), 84.1, 35.7, 18.0, 13.3.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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